![molecular formula C25H24N2O3 B14343621 8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) CAS No. 101021-62-9](/img/structure/B14343621.png)
8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) is a complex organic compound featuring an oxetane ring and quinoline moieties The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom, while the quinoline moieties are aromatic nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) typically involves the formation of the oxetane ring followed by the attachment of the quinoline moieties. One common method for synthesizing oxetane rings is through the reaction of epoxides with trimethyloxosulfonium ylide . This reaction proceeds via an SN2 transition structure and requires moderate heating.
For the attachment of quinoline moieties, a common approach involves the use of nucleophilic substitution reactions where the oxetane ring is functionalized with leaving groups that can be displaced by quinoline derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yields and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, moderate heating.
Reduction: LiAlH4, room temperature.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield epoxides, while reduction with LiAlH4 would yield alcohols or amines depending on the functional groups present.
科学的研究の応用
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) has several scientific research applications:
作用機序
The mechanism of action of 8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) involves its interaction with molecular targets through its oxetane and quinoline moieties. The oxetane ring can participate in ring-opening reactions, while the quinoline moieties can engage in π-π stacking interactions and hydrogen bonding with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Oxetane: A simpler compound with a four-membered ring containing one oxygen atom.
Quinoline: An aromatic nitrogen-containing heterocycle.
3,3-Bis(chloromethyl)oxetane: An oxetane derivative with chloromethyl groups.
Uniqueness
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) is unique due to the combination of the oxetane ring and quinoline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
101021-62-9 |
|---|---|
分子式 |
C25H24N2O3 |
分子量 |
400.5 g/mol |
IUPAC名 |
2-methyl-8-[[3-[(2-methylquinolin-8-yl)oxymethyl]oxetan-3-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-11-19-5-3-7-21(23(19)26-17)29-15-25(13-28-14-25)16-30-22-8-4-6-20-12-10-18(2)27-24(20)22/h3-12H,13-16H2,1-2H3 |
InChIキー |
GWCCVPBNCZAVCF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OCC3(COC3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


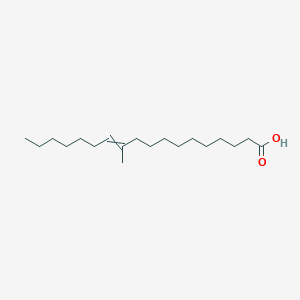

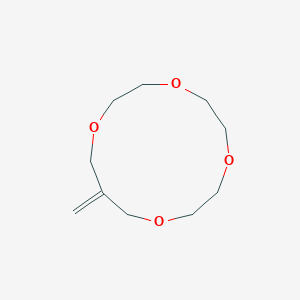
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
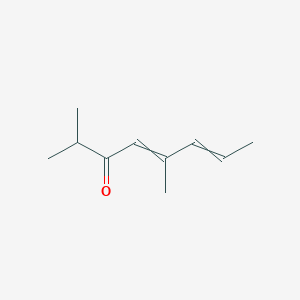
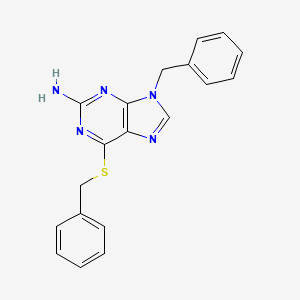
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
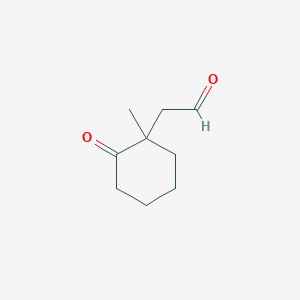
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
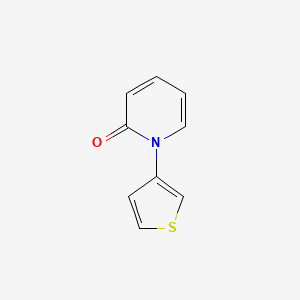
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
